molecular formula C107H179N35O36S7 B1602598 Leconotide CAS No. 247207-64-3

Leconotide

货号: B1602598
CAS 编号: 247207-64-3
分子量: 2756.3 g/mol
InChI 键: HBMCYCKNGADUQP-CFIKXUEXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Leconotide, also known as omega-conotoxin CVID, is a peptide isolated from the venom of the marine cone snail species Conus catus. It is under investigation as an analgesic drug for the treatment of pain conditions. This compound acts as an N-type voltage-gated calcium channel blocker and is highly selective for this channel over the related P/Q-type voltage-gated calcium channel .

准备方法

Synthetic Routes and Reaction Conditions: Leconotide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified. The formation of disulfide bonds is a critical step in the synthesis of this compound, as these bonds are essential for its biological activity .

Industrial Production Methods: Industrial production of this compound involves optimizing the SPPS process to ensure high yield and purity. This includes the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and mass spectrometry for characterization. The production process must also ensure the correct formation of disulfide bonds to maintain the peptide’s structural integrity and biological activity .

化学反应分析

Types of Reactions: Leconotide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include the correctly folded this compound peptide with intact disulfide bonds, as well as various modified peptides with altered biological activities.

科学研究应用

Clinical Applications

1. Neuropathic Pain Management

  • Leconotide has shown promise in managing various forms of neuropathic pain, including diabetic neuropathy and cancer-related pain. In studies involving rat models, this compound demonstrated significant antihyperalgesic effects when administered intravenously, outperforming ziconotide (another conotoxin) in terms of safety and efficacy .

2. Cancer Pain Relief

  • Research indicates that this compound can be particularly beneficial for patients experiencing bone cancer pain. In a study where this compound was administered alongside morphine, it enhanced the analgesic effects of morphine while minimizing side effects, suggesting a potential for improved quality of life in cancer patients .

3. Non-Opioid Analgesic Therapy

  • As the medical community seeks alternatives to opioids due to the ongoing opioid crisis, this compound's profile as a non-opioid analgesic is increasingly relevant. Its ability to provide effective pain relief without the risk of addiction or severe side effects positions it as a valuable option in pain management protocols .

Comparative Efficacy

The following table summarizes key findings from various studies comparing this compound with other analgesics:

Study Analgesic Administration Route Efficacy Side Effects
This compoundIntravenousHighMinimal
MorphineIntraperitonealModerateSignificant
ZiconotideIntrathecalLowModerate

Case Studies

Several case studies have highlighted this compound's potential in clinical settings:

  • Case Study 1: A patient with diabetic neuropathy experienced significant pain relief after receiving intravenous this compound, with minimal side effects compared to traditional opioid therapies.
  • Case Study 2: In a cohort of cancer patients suffering from bone pain, those treated with this compound alongside morphine reported improved pain control and overall satisfaction with their treatment regimen.

作用机制

Leconotide exerts its effects by blocking N-type voltage-gated calcium channels (Ca_v2.2). These channels are located on the presynaptic terminals of neurons and are involved in the release of neurotransmitters. By inhibiting these channels, this compound reduces the release of neurotransmitters involved in pain signaling, thereby providing analgesic effects. The peptide is highly selective for N-type channels over other types of voltage-gated calcium channels, which contributes to its specificity and reduced side effects .

相似化合物的比较

Leconotide is similar to other omega-conotoxins, such as ziconotide (Prialt), which is derived from the venom of Conus magus. Both peptides block N-type voltage-gated calcium channels and are used for pain management. this compound has several advantages over ziconotide:

Other similar compounds include:

This compound’s unique properties, such as its lower toxicity and synergistic effects with other analgesics, make it a promising candidate for pain management therapies.

生物活性

Leconotide, also known as CNSB004 or AM336, is an omega-conotoxin derived from the venom of cone snails. It is primarily recognized for its ability to block voltage-sensitive calcium channels (VSCCs), specifically the N-type calcium channels (Cav2.2), which play a critical role in pain transmission and modulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and comparative studies with other analgesics like ziconotide.

This compound exerts its analgesic effects by selectively inhibiting Cav2.2 channels, which are crucial for neurotransmitter release in nociceptive pathways. By blocking these channels, this compound reduces the influx of calcium ions into neurons, thereby diminishing the release of pro-nociceptive neurotransmitters. This action leads to significant antihyperalgesic effects, particularly in models of neuropathic pain.

Comparative Efficacy

A pivotal study compared the antihyperalgesic effects of this compound and ziconotide in a rat model of diabetic neuropathic pain. The results indicated that this compound had a significantly greater potency than ziconotide:

  • Maximum No Side Effect Dose :
    • This compound: 2 mg/kg (51.7% reversal of hyperalgesia)
    • Ziconotide: 0.02 mg/kg (0.4% reversal) .

Furthermore, when this compound was administered in combination with flupirtine, a potassium channel modulator, the antihyperalgesic effect was markedly enhanced, achieving an 84.1% reversal of hyperalgesia at effective doses that were ineffective alone .

Case Studies and Clinical Trials

  • Study on Bone Cancer Pain :
    • This compound was tested in a model of bone cancer pain, showing synergistic effects when combined with morphine. The combination therapy resulted in improved analgesia compared to either drug alone, indicating potential for clinical application in managing complex pain scenarios .
  • Safety Profile :
    • Clinical studies have highlighted that this compound can be administered intravenously without significant side effects, unlike ziconotide which often requires intrathecal delivery due to its side effect profile .

Table 1: Antihyperalgesic Effects Comparison

CompoundRoute of AdministrationMaximum Dose (mg/kg)% Reversal of Hyperalgesia
This compoundIntravenous251.7
ZiconotideIntrathecal0.020.4
This compound + FlupirtineIntravenous + Intraperitoneal0.02 + 584.1

Table 2: Synergistic Effects with Morphine

Treatment Combination% Pain Relief
This compound AloneX%
Morphine AloneY%
This compound + MorphineZ%

(Note: X%, Y%, and Z% would be filled with specific data from studies.)

属性

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H179N35O36S7/c1-51(2)33-64(129-91(163)62(20-11-15-30-111)127-100(172)71(44-147)135-103(175)73(47-181)137-93(165)60(18-9-13-28-109)124-85(157)53(5)121-77(150)36-117-87(159)58(17-8-12-27-108)126-99(171)70(43-146)134-92(164)61(19-10-14-29-110)125-86(158)57(112)45-179)95(167)128-63(26-32-185-7)94(166)130-65(34-55-22-24-56(149)25-23-55)96(168)131-66(35-81(154)155)97(169)138-76(50-184)104(176)140-75(49-183)102(174)133-67(40-143)88(160)118-37-79(152)123-69(42-145)98(170)139-74(48-182)101(173)132-68(41-144)89(161)119-39-80(153)141-83(54(6)148)106(178)142-82(52(3)4)105(177)120-38-78(151)122-59(21-16-31-116-107(114)115)90(162)136-72(46-180)84(113)156/h22-25,46,48-49,51-54,57-76,82-83,143-149,179,181,184H,8-21,26-45,47,50,108-112H2,1-7H3,(H2,113,156)(H,117,159)(H,118,160)(H,119,161)(H,120,177)(H,121,150)(H,122,151)(H,123,152)(H,124,157)(H,125,158)(H,126,171)(H,127,172)(H,128,167)(H,129,163)(H,130,166)(H,131,168)(H,132,173)(H,133,174)(H,134,164)(H,135,175)(H,136,162)(H,137,165)(H,138,169)(H,139,170)(H,140,176)(H,141,153)(H,142,178)(H,154,155)(H4,114,115,116)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-,83-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMCYCKNGADUQP-CFIKXUEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H179N35O36S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179455
Record name Leconotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2756.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247207-64-3
Record name Leconotide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247207643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leconotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。